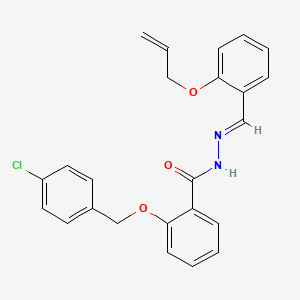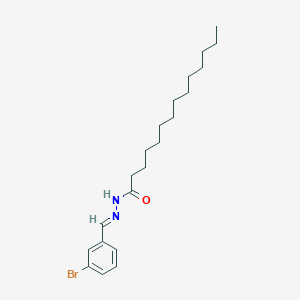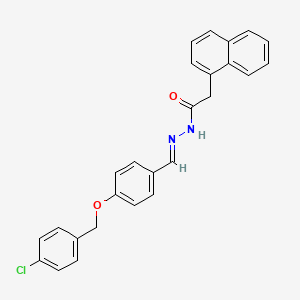![molecular formula C21H12BrCl3N2O3 B12015778 [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 769149-36-2](/img/structure/B12015778.png)
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate: is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2,4-dichlorobenzoyl hydrazine with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic or basic conditions to form the hydrazone linkage. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to elucidate its mechanism of action and therapeutic potential.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets could lead to the development of treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mécanisme D'action
The mechanism by which [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets. The hydrazone linkage and halogen substitutions play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenol
- 2-chloro-4-bromo-N-(2,4-dichlorobenzoyl)benzamide
- 4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl acetate
Uniqueness
Compared to similar compounds, [4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate stands out due to its specific combination of halogen substitutions and the presence of a hydrazone linkage. These features confer unique reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
769149-36-2 |
|---|---|
Formule moléculaire |
C21H12BrCl3N2O3 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H12BrCl3N2O3/c22-13-5-8-19(30-21(29)16-3-1-2-4-17(16)24)12(9-13)11-26-27-20(28)15-7-6-14(23)10-18(15)25/h1-11H,(H,27,28)/b26-11+ |
Clé InChI |
VCRLYOGXHJRUJV-KBKYJPHKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)


![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)


